molecular formula C9H15N3O B1494024 2-Methyl-4-(piperazin-1-ylmethyl)oxazole CAS No. 1502286-08-9

2-Methyl-4-(piperazin-1-ylmethyl)oxazole

Cat. No. B1494024
CAS RN: 1502286-08-9
M. Wt: 181.23 g/mol
InChI Key: YTXYVZNJYMENDB-UHFFFAOYSA-N
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Description

“2-Methyl-4-(piperazin-1-ylmethyl)oxazole” is a chemical compound with the molecular formula C9H15N3O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including “2-Methyl-4-(piperazin-1-ylmethyl)oxazole”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

Oxazoles, including “2-Methyl-4-(piperazin-1-ylmethyl)oxazole”, are doubly unsaturated five-membered rings having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .

Future Directions

The future directions for “2-Methyl-4-(piperazin-1-ylmethyl)oxazole” and other oxazole derivatives are likely to involve further exploration of their synthesis and potential biological activities . Oxazole derivatives have been recognized for their wide spectrum of biological activities, leading researchers around the globe to synthesize various oxazole derivatives and screen them for various biological activities .

properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYVZNJYMENDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperazin-1-ylmethyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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